Zucapsaicin, the cis-isomer of capsaicin, is a topical analgesic used to treat osteoarthritis of the knee and other neuropathic pain. It is a modulator of transient receptor potential cation channel subfamily V member 1 (TRPV-1), also known as the vanilloid or capsaicin receptor 1, that reduces pain and improves articular functions. Zucapsaicin has also been evaluated for the management of several conditions manifested by chronic nerve pain. These conditions include herpes simplex (HSV) infections, cluster headaches, migraine, and osteoarthritis of the knee. Zucapsaicin was approved by the Health Canada in 2010 as topical cream marketed under the brand name Zuacta but currently not FDA-approved.
Zucapsaicin
CAS No.: 25775-90-0
VCID: VC21327994
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Zucapsaicin is a synthetic compound that serves as the cis-isomer of natural capsaicin. It is primarily used as a topical analgesic for treating osteoarthritis of the knee and other forms of neuropathic pain. Zucapsaicin acts by modulating the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the vanilloid receptor, which plays a crucial role in pain perception and modulation . Mechanism of ActionZucapsaicin's mechanism of action involves the excitation and desensitization of C-fibers via its agonistic effect on TRPV1 receptors. This process includes:
Clinical Use and EfficacyZucapsaicin is used primarily for the treatment of osteoarthritis of the knee and neuropathic pain. It is available in topical formulations, such as creams, which are applied directly to the affected area. Studies have shown that zucapsaicin is effective in reducing pain in patients with osteoarthritis, particularly those experiencing severe pain while on other treatments like NSAIDs or COX-2 inhibitors . Clinical Trial Data
Note: ITT stands for Intention-to-Treat population. The data is based on a study comparing the efficacy of zucapsaicin 0.075% (ZUACTA) with a lower concentration of zucapsaicin as a control . Safety and Systemic AbsorptionZucapsaicin exhibits low systemic absorption, which minimizes systemic side effects. In animal studies, systemic absorption was found to be very low, indicating that zucapsaicin primarily acts locally at the site of application . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 25775-90-0 | ||||||||||||
Product Name | Zucapsaicin | ||||||||||||
Molecular Formula | C18H27NO3 | ||||||||||||
Molecular Weight | 305.4 g/mol | ||||||||||||
IUPAC Name | (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | ||||||||||||
Standard InChI | InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6- | ||||||||||||
Standard InChIKey | YKPUWZUDDOIDPM-VURMDHGXSA-N | ||||||||||||
Isomeric SMILES | CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | ||||||||||||
SMILES | CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | ||||||||||||
Canonical SMILES | CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | ||||||||||||
Melting Point | 71.5-74.5 | ||||||||||||
Physical Description | Solid | ||||||||||||
Solubility | Insoluble | ||||||||||||
Synonyms | (6Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide | ||||||||||||
Reference | Artursson., et al., J. Pharma. Sci., 73, 1507 (1984) Fu., et al., Pharma. Res., 2000, 17, 100 (2000) |
||||||||||||
PubChem Compound | 1548942 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume